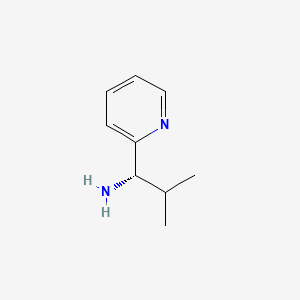

(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine

Description

Properties

IUPAC Name |

(1S)-2-methyl-1-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKQDUXKROXADZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine: A Comprehensive Technical Guide for Advanced Research

Introduction: Navigating the Chiral Landscape of Pyridinylalkylamines

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and undesirable side effects. This principle is vividly illustrated in the study of chiral amines, a class of compounds pivotal to the development of novel pharmaceuticals. Among these, (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine, a chiral pyridinylalkylamine, stands out as a molecule of significant interest. Its structure, featuring a pyridine ring linked to a chiral aminopropane backbone, presents a unique scaffold for interacting with biological targets. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, physicochemical characteristics, and potential applications in drug discovery and development. While publicly available data specifically for the (S)-enantiomer is limited, this document synthesizes information from closely related compounds and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals.

The specific CAS number for the dihydrochloride salt of this compound is 2222165-17-3 [1][2][3][4]. The CAS number for the racemic mixture is 58088-72-5[5].

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes key computed and, where available, experimental data for 2-methyl-1-(pyridin-2-yl)propan-1-amine. It is important to note that some of these properties are predicted and may vary slightly from experimental values for the pure (S)-enantiomer.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | |

| Molecular Weight | 150.22 g/mol | PubChem |

| CAS Number (Racemate) | 58088-72-5 | BLDpharm[5] |

| CAS Number ((S)-enantiomer dihydrochloride) | 2222165-17-3 | Fluorochem, Sigma-Aldrich[1][2][3][4] |

| Appearance | Solid (for the dihydrochloride salt) | |

| pKa (predicted) | ~9.5 (for the primary amine) | |

| LogP (predicted) | 1.8 |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, typically in the range of 7.0-8.5 ppm. The methine proton at the chiral center would appear as a multiplet, coupled to the neighboring methyl and methylene protons. The two methyl groups of the isopropyl moiety would likely present as a doublet of doublets or two distinct doublets due to their diastereotopic nature. The protons of the primary amine would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (120-150 ppm). The chiral methine carbon would be observed in the aliphatic region, along with the signals for the methyl and methylene carbons.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 150. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage adjacent to the amine.

Synthesis and Enantioselective Strategies

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis .

Chiral Resolution of Racemic 2-Methyl-1-(pyridin-2-yl)propan-1-amine

Chiral resolution is a classical and widely used method for separating enantiomers.[6] This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization.

Conceptual Experimental Protocol for Chiral Resolution:

-

Diastereomeric Salt Formation: Dissolve racemic 2-methyl-1-(pyridin-2-yl)propan-1-amine in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). Add a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for achieving good separation.

-

Isolation and Purification: Isolate the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be assessed by measuring its specific rotation. Recrystallization may be necessary to achieve the desired diastereomeric excess.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a suitable base (e.g., NaOH or K₂CO₃) to liberate the free (S)-amine.

-

Extraction and Isolation: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Caption: Workflow for the chiral resolution of 2-methyl-1-(pyridin-2-yl)propan-1-amine.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. One plausible approach involves the stereoselective reduction of a suitable prochiral precursor, such as an imine or a ketone.

A general strategy for the enantioselective synthesis of related chiral 1-(pyridin-2-yl)ethan-1-amines has been described, which can be adapted for the synthesis of the target molecule.[7] This method utilizes a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to direct the stereochemical outcome of a nucleophilic addition to an imine.

Conceptual Enantioselective Synthesis Pathway:

-

Formation of a Prochiral Precursor: The synthesis would likely start from 2-acetylpyridine. A Wittig-type reaction or a Grignard addition of an isopropyl nucleophile could furnish 2-methyl-1-(pyridin-2-yl)propan-1-one.

-

Asymmetric Reductive Amination: The resulting ketone can undergo asymmetric reductive amination. This can be achieved by reacting the ketone with ammonia in the presence of a chiral catalyst and a reducing agent, or by first forming an imine and then reducing it stereoselectively.

-

Chiral Auxiliary Approach: Alternatively, the ketone can be converted to a chiral sulfinylimine by condensation with an enantiopure sulfinamide (e.g., (S)-tert-butanesulfinamide). Subsequent reduction of this sulfinylimine with a hydride source (e.g., NaBH₄) would proceed with high diastereoselectivity, controlled by the chiral auxiliary.

-

Removal of the Chiral Auxiliary: The final step involves the acidic hydrolysis of the sulfinyl group to yield the desired (S)-amine.

Caption: A plausible enantioselective synthesis route using a chiral auxiliary.

Applications in Drug Discovery and Medicinal Chemistry

Chiral amines containing a pyridine scaffold are prevalent in a wide range of biologically active molecules. The pyridine ring can act as a hydrogen bond acceptor and participate in π-π stacking interactions, making it a valuable pharmacophore. The specific stereochemistry at the chiral center is often crucial for selective binding to target proteins.

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs contain pyridinylalkylamine scaffolds. The ability of the pyridine nitrogen to be protonated at physiological pH can facilitate interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonin, dopamine, and norepinephrine receptors. The stereochemistry of the molecule would likely play a critical role in its affinity and selectivity for different receptor subtypes.

-

Enzyme Inhibition: The primary amine group can act as a key interaction point within the active site of various enzymes. Depending on the overall shape and electronic properties of the molecule, it could be explored as an inhibitor for enzymes involved in various disease pathways.

-

Catalysis and Ligand Development: Enantiomerically pure chiral amines are valuable as ligands in asymmetric catalysis. The nitrogen atoms in this compound can coordinate to metal centers, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.

Conclusion and Future Directions

This compound is a chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific enantiomer remains somewhat elusive in the public domain, this guide has provided a comprehensive overview based on established principles of stereochemistry, synthesis, and pharmacology of related compounds. The outlined strategies for its enantioselective synthesis and chiral resolution offer practical pathways for researchers to access this molecule in high enantiopurity.

Future research efforts should focus on the detailed experimental characterization of this compound, including its full spectroscopic and physicochemical profiling. Furthermore, systematic pharmacological evaluation is warranted to elucidate its biological targets and potential therapeutic applications. The development of a robust and scalable enantioselective synthesis will be crucial for enabling these future investigations and unlocking the full potential of this intriguing chiral molecule.

References

-

This compound dihydrochloride, 97%, 50mg. SciSupplies. Accessed January 16, 2026. [Link]

-

Chiral resolution. Wikipedia. Accessed January 16, 2026. [Link]

-

[2-methyl-1-(2-pyridinyl)propyl]amine dihydrochloride(CAS# 1228878-68-9). Angene Chemical. Accessed January 16, 2026. [Link]

-

Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. Accessed January 16, 2026. [Link]

-

This compound dihydrochloride, 97%, 50mg. SciSupplies. Accessed January 16, 2026. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Accessed January 16, 2026. [Link]

-

N-methyl-1-pyridin-2-ylpropan-2-amine. PubChem. Accessed January 16, 2026. [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound dihydrochloride|CAS 2222165-17-3|ChemScene|製品詳細 [tci-chemical-trading.com]

- 4. This compound dihydrochloride, 97%, 50mg [scisupplies.eu]

- 5. 58088-72-5|2-Methyl-1-(pyridin-2-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine molecular structure

An In-depth Technical Guide to the Molecular Structure of (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine

Introduction

This compound is a chiral amine of significant interest in synthetic and medicinal chemistry. Its structure is characterized by a stereogenic center directly attached to a pyridin-2-yl moiety and an isobutyl group. This arrangement provides a valuable scaffold for the development of asymmetric ligands and serves as a key building block for complex, biologically active molecules. The presence of a basic nitrogen atom in the pyridine ring and a primary amine at the chiral center offers multiple points for chemical modification, making it a versatile synthon. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, synthesis, and detailed spectroscopic characterization for researchers and professionals in drug development.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| CAS Number | 202336-02-1 (for S-enantiomer) | N/A |

| Racemate CAS | 58088-72-5 | [1][3] |

| Topological Polar Surface Area | 38.91 Ų | [1] |

| Predicted XLogP3 | 1.7 | [1] |

Section 1: Molecular Architecture and Stereochemistry

The defining feature of this compound is its chirality. The central carbon atom, C1, is bonded to four different substituents: a hydrogen atom, a primary amine group (-NH₂), a pyridin-2-yl group, and an isobutyl group (-CH₂CH(CH₃)₂). This creates a stereocenter, and according to the Cahn-Ingold-Prelog priority rules, the specific spatial arrangement of these groups defines the molecule as the (S)-enantiomer.

The pyridine ring acts as an electron-withdrawing aromatic system, influencing the chemical properties of the adjacent benzylic-like proton and the amine. The isobutyl group provides a non-polar, sterically demanding feature. The primary amine is a key functional group, acting as a hydrogen bond donor and a nucleophile, which is critical for its role in both biological interactions and chemical synthesis. The stereochemical integrity of this center is paramount, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Caption: 2D representation of the (S)-enantiomer's stereochemistry.

Section 2: Synthesis and Enantiomeric Control

Achieving an enantiomerically pure form of this amine is a critical synthetic challenge. Two primary strategies are employed: asymmetric synthesis to directly form the (S)-enantiomer, or chiral resolution to separate it from a racemic mixture.

Asymmetric Synthesis via Chiral Auxiliary

A robust method for the enantioselective synthesis of chiral amines involves the use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide. This approach provides high diastereoselectivity and the auxiliary can be easily removed under mild conditions.

The causality behind this choice lies in the auxiliary's ability to direct the nucleophilic attack. The tert-butylsulfinyl group coordinates with the Grignard reagent, forming a rigid six-membered chair-like transition state. This conformation sterically blocks one face of the imine, forcing the nucleophile (in this case, an isobutyl group) to attack from the less hindered face, thereby establishing the desired stereocenter with high fidelity.[4]

Workflow for Asymmetric Synthesis:

-

Imine Formation: Condensation of 2-pyridinecarboxaldehyde with (S)-tert-butanesulfinamide in the presence of a dehydrating agent like Ti(OEt)₄ yields the corresponding N-sulfinylimine.

-

Diastereoselective Addition: The purified sulfinylimine is reacted with isobutylmagnesium bromide at low temperature (-78 °C). The Grignard reagent adds to the C=N double bond from the face opposite the bulky tert-butylsulfinyl group.

-

Auxiliary Cleavage: The resulting sulfinamide is treated with stoichiometric HCl in a protic solvent like methanol or dioxane to cleave the N-S bond, liberating the desired this compound as its hydrochloride salt.

Sources

(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine

Executive Summary

This compound is a chiral amine of significant interest in medicinal chemistry and drug development, serving as a critical building block for more complex molecular architectures. The primary synthetic challenge lies in the precise control of the stereocenter at the C1 position, directly adjacent to the pyridine ring. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound in high enantiopurity. We will explore modern asymmetric catalytic methods, including reductive amination and the use of chiral auxiliaries, which build the desired stereocenter directly. Additionally, we will examine classical chiral resolution techniques, which separate the desired (S)-enantiomer from a racemic mixture. Each strategy is analyzed for its mechanistic underpinnings, practical execution, and comparative advantages, offering researchers and drug development professionals a detailed roadmap for selecting and implementing the optimal synthesis pathway.

Chapter 1: Introduction to this compound

Chemical Structure and Stereochemistry

The molecule consists of a pyridine ring linked at the 2-position to an isobutylamine moiety. The chiral center is the carbon atom bonded to both the pyridine ring and the amino group. The "(S)" designation refers to the specific three-dimensional arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. The presence of the basic nitrogen atom in the pyridine ring and the primary amine group makes the molecule's properties pH-dependent and offers multiple sites for chemical modification.

Significance and Applications

Chiral amines are ubiquitous functional groups in pharmaceuticals, with over 80% of drugs and drug candidates containing amine functionality.[1] The pyridine motif is also a privileged structure in drug discovery, appearing in numerous approved drugs.[2] The combination of these features in this compound makes it a valuable synthon. Its structure is analogous to key fragments in local anesthetics like bupivacaine and ropivacaine, suggesting its potential use in the development of novel bioactive compounds.[3][4]

Overview of Synthetic Challenges

The central challenge in synthesizing the target molecule is achieving high enantioselectivity. Direct synthesis often leads to a racemic mixture (an equal mix of (R) and (S) enantiomers), which is undesirable as different enantiomers can have vastly different pharmacological and toxicological profiles.[4] Therefore, synthesis strategies must either directly create the (S)-enantiomer in excess (asymmetric synthesis) or efficiently separate it from the (R)-enantiomer (chiral resolution).

Chapter 2: Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the prochiral ketone, 2-methyl-1-(pyridin-2-yl)propan-1-one[5], as the key starting material. This simplifies the synthesis to the stereoselective formation of the C-N bond and the adjacent stereocenter.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example based on established methodologies for the asymmetric hydrogenation of N-aryl imines. [6]

-

Imine Formation: In a nitrogen-flushed round-bottom flask, dissolve 2-methyl-1-(pyridin-2-yl)propan-1-one (1.0 eq) and benzylamine (1.05 eq) in anhydrous toluene (0.5 M). Add molecular sieves (4 Å) and stir at room temperature for 12-24 hours until imine formation is complete (monitored by TLC or GC-MS).

-

Catalyst Preparation: In a separate glovebox, charge a pressure-rated vessel with the chiral iridium catalyst, such as [Ir(COD)Cl]₂ (0.5 mol%) and a suitable chiral phosphine ligand (e.g., (R,R)-f-SpiroPhos, 1.1 mol%).

-

Hydrogenation: Filter the imine solution from the molecular sieves and add it to the vessel containing the catalyst. Purge the vessel with hydrogen gas (3-4 cycles) and then pressurize to 50 bar H₂.

-

Reaction: Stir the reaction mixture at 40-60 °C for 12-48 hours.

-

Workup: Carefully depressurize the vessel. Concentrate the solvent under reduced pressure. The resulting N-benzyl protected amine can be deprotected via hydrogenolysis (e.g., using Pd/C and H₂) to yield the final product.

-

Purification & Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary, such as the tert-butanesulfinamide developed by the Ellman lab, provides a reliable and highly diastereoselective route to chiral amines. [1] Mechanism: The prochiral ketone reacts with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. The sulfinyl group sterically directs a reducing agent (e.g., NaBH₄) to attack the imine from a specific face. Subsequent acidic hydrolysis cleaves the auxiliary, which can be recovered, yielding the enantiomerically enriched primary amine. [1]

Experimental Protocol: tert-Butanesulfinamide Method

-

Sulfinylimine Formation: To a solution of 2-methyl-1-(pyridin-2-yl)propan-1-one (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq) in anhydrous THF (0.4 M), add Ti(OEt)₄ (2.0 eq). Heat the mixture to reflux for 6-12 hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.

-

Reduction: Cool the reaction to -78 °C (dry ice/acetone bath). Add NaBH₄ (3.0 eq) portion-wise and stir for 3-6 hours at this temperature.

-

Quenching: Slowly add methanol to quench the excess reducing agent, followed by saturated aqueous NaCl solution.

-

Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol (0.5 M) and add HCl (4.0 eq, e.g., as a 4M solution in dioxane). Stir at room temperature for 1 hour.

-

Isolation: Concentrate the solvent. Add diethyl ether to precipitate the amine hydrochloride salt. The free base can be obtained by neutralization with a base (e.g., NaOH) and extraction. Purify by chromatography or crystallization.

Chapter 4: Chiral Resolution of the Racemic Amine

Chiral resolution is a classical technique that separates enantiomers from a pre-formed racemic mixture. [7]While it has a maximum theoretical yield of 50% for the desired enantiomer, it can be a robust and scalable method if an efficient racemization process for the unwanted enantiomer is available. [8]

Method: Diastereomeric Salt Crystallization

Principle: This method relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. [7]

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine is a chiral amine of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a stereocenter adjacent to a pyridyl group, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the history, synthesis, and methods for obtaining this compound in its enantiomerically pure form. While a definitive "discovery" event is not prominently documented in the scientific literature, its history is intrinsically linked to the development of synthetic methodologies for chiral amines and their precursors. This document will detail the foundational synthesis of the racemic compound, explore modern asymmetric synthesis techniques, and discuss methods for chiral resolution.

Introduction and Significance

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. When combined with a chiral amine, as in this compound, the resulting molecule becomes a key intermediate for creating stereochemically defined drug candidates. The precise three-dimensional arrangement of substituents is often critical for a molecule's biological activity, making the synthesis of single enantiomers a paramount challenge in pharmaceutical development.

This guide will navigate the synthetic landscape of this important chiral amine, providing both historical context and detailed, actionable protocols for its preparation.

The Precursor: Synthesis of 2-methyl-1-(pyridin-2-yl)propan-1-one

The logical and most common synthetic route to 2-methyl-1-(pyridin-2-yl)propan-1-amine begins with its corresponding ketone, 2-methyl-1-(pyridin-2-yl)propan-1-one (also known as isopropyl 2-pyridyl ketone). The synthesis of this precursor was described in a 1989 publication in Synthetic Communications.

Synthesis via Alkylation of 2-Acetylpyridine

A key method for the synthesis of isopropyl 2-pyridyl ketone is the alkylation of 2-acetylpyridine. This approach, detailed by Rubina, Goldberg, and Shymanska, utilizes phase-transfer catalysis to facilitate the methylation of the enolate of 2-acetylpyridine.

Experimental Protocol: Synthesis of Isopropyl 2-Pyridyl Ketone

Materials:

-

2-Acetylpyridine

-

Methyl Iodide

-

Potassium Hydroxide (solid)

-

18-crown-6

-

Toluene (anhydrous)

-

Methanol (anhydrous)

Procedure:

-

To a stirred suspension of powdered potassium hydroxide and a catalytic amount of 18-crown-6 in a mixture of toluene and methanol, add 2-acetylpyridine.

-

Add methyl iodide dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-methyl-1-(pyridin-2-yl)propan-1-one.

Synthesis of Racemic 2-methyl-1-(pyridin-2-yl)propan-1-amine

With the ketone precursor in hand, the next step is its conversion to the racemic amine. Reductive amination is the most direct and widely used method for this transformation.

Reductive Amination

Reductive amination involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this purpose.

Experimental Protocol: Reductive Amination of 2-methyl-1-(pyridin-2-yl)propan-1-one

Materials:

-

2-methyl-1-(pyridin-2-yl)propan-1-one

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas and Palladium on carbon (Pd-C)

-

Methanol (anhydrous)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Dichloromethane or other suitable extraction solvent

Procedure using Sodium Cyanoborohydride:

-

Dissolve 2-methyl-1-(pyridin-2-yl)propan-1-one and a molar excess of ammonium acetate in anhydrous methanol.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully acidify the reaction mixture with hydrochloric acid to decompose any remaining borohydride.

-

Make the solution basic with sodium hydroxide and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic amine.

Accessing the (S)-Enantiomer: Asymmetric Synthesis and Chiral Resolution

For applications in drug development, obtaining the amine as a single enantiomer is crucial. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemate.

Asymmetric Synthesis: Direct Enantioselective Reductive Amination

Modern synthetic methods increasingly favor asymmetric catalysis to directly produce the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolutions. A highly enantioselective direct asymmetric reductive amination of related 2-acetylpyridines has been reported, which provides a blueprint for the synthesis of this compound.[1] This approach utilizes a chiral ruthenium catalyst.

Conceptual Protocol: Asymmetric Reductive Amination

Materials:

-

2-methyl-1-(pyridin-2-yl)propan-1-one

-

Ammonium trifluoroacetate

-

Ru(OAc)₂[(S)-BINAP] or a similar chiral ruthenium catalyst

-

Hydrogen gas

-

Suitable solvent (e.g., methanol or ethanol)

Procedure:

-

In a high-pressure reactor, combine the ketone, ammonium trifluoroacetate, and the chiral ruthenium catalyst in the chosen solvent.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to the recommended pressure (e.g., 0.8 MPa).[1]

-

Stir the reaction at a specified temperature until completion.

-

After cooling and carefully venting the reactor, the product can be isolated following a standard aqueous workup and purification by chromatography.

Chiral Resolution of the Racemic Amine

Chiral resolution remains a widely practiced method for obtaining enantiomerically pure compounds, especially on an industrial scale. This can be achieved through several techniques.

This classical method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

Conceptual Protocol: Chiral Resolution with a Chiral Acid

Materials:

-

Racemic 2-methyl-1-(pyridin-2-yl)propan-1-amine

-

A chiral acid (e.g., (R)-(-)-mandelic acid, tartaric acid derivatives)

-

A suitable solvent system for crystallization (e.g., ethanol, isopropanol, acetonitrile)

Procedure:

-

Dissolve the racemic amine in the chosen solvent.

-

Add a stoichiometric amount of the chiral resolving agent, also dissolved in the same solvent.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.

-

Isolate the crystals by filtration. The enantiomeric purity of the amine in the salt can be determined by chiral HPLC after liberating the free amine.

-

Recrystallize the salt as needed to achieve the desired diastereomeric excess.

-

Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the free (S)-amine, which can then be extracted into an organic solvent.

Enzymatic methods offer a green and highly selective alternative for chiral resolution. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine from the acylated product.

| Method | Key Features | Advantages | Disadvantages |

| Asymmetric Synthesis | Direct formation of the desired enantiomer | High atom economy, avoids wasting one enantiomer | Requires development of specific catalysts, may involve high-pressure equipment |

| Diastereomeric Salt Crystallization | Classical, well-established technique | Scalable, can be cost-effective | Trial-and-error process to find suitable resolving agent and solvent, maximum 50% theoretical yield |

| Enzymatic Kinetic Resolution | Utilizes enzymes for selective transformation | High enantioselectivity, mild reaction conditions, environmentally friendly | Maximum 50% theoretical yield, may require specific enzyme screening |

Conclusion

While the precise historical discovery of this compound is not clearly detailed in readily accessible literature, its synthetic pathway is well-understood through established chemical principles. The synthesis of its ketone precursor has been documented since at least 1989, and subsequent conversion to the chiral amine can be achieved through both traditional and modern, highly efficient asymmetric methods. As the demand for enantiomerically pure building blocks in drug discovery continues to grow, robust and scalable syntheses of compounds like this compound will remain a critical area of research and development. This guide provides the foundational knowledge and practical insights for researchers to synthesize and utilize this valuable chiral intermediate.

References

-

Rubina, K., Goldberg, Y., & Shymanska, M. (1989). Synthesis of Isopropyl and Tert-butyl Pyridyl Ketones by Alkylation of Acetylpyridines with Methyl Iodide Using Phase Transfer Catalysis. Synthetic Communications, 19(13-14), 2489-2499. [Link]

-

Azuma, K., & Yamano, M. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3594-3598. [Link]

Sources

Chiral pyridine ligands fundamental concepts

An In-depth Technical Guide to Chiral Pyridine Ligands: Core Concepts and Applications in Asymmetric Catalysis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of chiral pyridine ligands, a cornerstone of modern asymmetric catalysis. We will move beyond a simple catalog of structures to dissect the fundamental principles that govern their design, synthesis, and application. The focus is on the "why"—the causal relationships between ligand architecture, metal coordination, and the stereochemical outcome of catalytic transformations, providing researchers, chemists, and drug development professionals with a robust framework for catalyst selection and development.

The Privileged Position of the Pyridine Ring in Chiral Ligand Design

The pyridine nucleus is not merely an incidental scaffold; its electronic and steric properties make it a uniquely "privileged" structure in asymmetric catalysis. Its sp²-hybridized nitrogen atom offers a well-defined σ-donating lone pair, creating strong, predictable coordination with a vast array of transition metals. Unlike purely aliphatic amines, the pyridine nitrogen is less basic and sterically less encumbered, allowing for fine-tuning of the ligand-metal bond.

Furthermore, the aromatic ring itself is electronically tunable. The introduction of electron-donating or electron-withdrawing groups at positions ortho-, meta-, or para- to the nitrogen can modulate the Lewis acidity of the metal center, directly impacting catalyst activity and selectivity. This electronic versatility is a key reason for the widespread success of ligands derived from this heterocycle.

Foundational Classes of Chiral Pyridine Ligands

While the diversity of chiral pyridine ligands is vast, several core structural classes have emerged as particularly effective and versatile. Understanding these archetypes provides a solid foundation for grasping the broader field.

C₂-Symmetric Bis(oxazoline) and Related Ligands (PyBOX)

The PyBOX family represents one of the most successful classes of chiral pyridine ligands. The fundamental design involves a central pyridine ring flanked by two chiral oxazoline rings at the 2- and 6-positions, creating a C₂-symmetric environment.

Core Principle: The C₂ symmetry is critical as it reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. The bulky substituents on the oxazoline rings (e.g., isopropyl, tert-butyl, or phenyl) create a chiral pocket around the metal center, effectively shielding one face of the coordinated substrate.

Causality in Action: In a typical Lewis acid-catalyzed reaction, such as a Diels-Alder or Michael addition, the substrate coordinates to the metal (e.g., Cu(II), Zn(II)). The chiral pocket created by the PyBOX ligand forces the incoming nucleophile or dienophile to approach from the less sterically hindered face, thereby dictating the stereochemistry of the product. The choice of the oxazoline substituent is not arbitrary; larger groups create a more sterically demanding pocket, which can be beneficial for achieving high enantiomeric excess (ee), but may also reduce the reaction rate.

Experimental Workflow: Synthesis of a Representative PyBOX Ligand

This protocol outlines a common synthetic route to a C₂-symmetric PyBOX ligand, starting from pyridine-2,6-dicarboxylic acid and a chiral amino alcohol.

-

Acid Chloride Formation:

-

Suspend pyridine-2,6-dicarboxylic acid in excess thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours until a clear solution is obtained.

-

Remove excess SOCl₂ under reduced pressure to yield the crude pyridine-2,6-dicarbonyl dichloride.

-

-

Amide Formation:

-

Dissolve the crude acid chloride in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Slowly add a solution of a chiral amino alcohol (e.g., (S)-valinol) and a non-nucleophilic base (e.g., triethylamine or pyridine) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to yield the crude diamide.

-

-

Cyclization to Oxazoline (Dehydration):

-

Dissolve the crude diamide in DCM.

-

Add a dehydrating agent, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or thionyl chloride in the presence of a base.

-

Stir at room temperature for 4-8 hours, monitoring by TLC.

-

Quench the reaction carefully with a saturated NaHCO₃ solution.

-

Extract the product with DCM, dry the organic layer, and concentrate.

-

Purify the final PyBOX ligand by column chromatography on silica gel.

-

Diagram: Logical Flow of PyBOX Synthesis

Caption: Synthetic pathway for a C₂-symmetric PyBOX ligand.

Pincer Ligands (NCN, PCP)

Pincer ligands are tridentate structures that bind to a metal center in a meridional fashion, creating a highly stable and rigid coordination environment. Chiral pyridine-based pincer ligands typically feature a central pyridine ring with two chiral arms extending from the 2- and 6-positions.

Core Principle: The rigidity of the pincer framework is its defining feature. This pre-organized structure minimizes ligand reorganization upon substrate binding, which can lower the activation energy of the catalytic cycle. The stereodirecting groups are held in a fixed orientation relative to the metal's active site, providing a well-defined chiral environment.

Causality in Action: In asymmetric catalysis, the substrate approaches the metal center from the direction opposite the pyridine ring. The chiral information is transmitted through the conformationally restricted arms of the pincer. For example, in the asymmetric hydrogenation of ketones, the chiral environment forces the ketone to coordinate in a specific orientation, exposing one of its prochiral faces to the incoming hydride, leading to the selective formation of one enantiomer of the alcohol product.

Bidentate Pyridine-Derived Ligands (PyBIM, PyPHOX)

This broad class includes ligands that coordinate to the metal via the pyridine nitrogen and one other donor atom from a chiral substituent.

-

PyBIM (Pyridyl-bis(imidazolinyl)) Ligands: These ligands feature a pyridine ring with a C₂-symmetric bis(imidazolinyl) group, typically at the 2-position. They are effective in reactions like asymmetric hydrosilylation of ketones.

-

PyPHOX (Phosphino-oxazoline) Ligands: These are hybrid ligands combining a soft phosphine donor with a hard oxazoline nitrogen donor. This "hemilabile" character can be advantageous, as one arm of the ligand can dissociate to open a coordination site for the substrate and then re-associate to facilitate product release.

Key Applications and Mechanistic Considerations

The utility of chiral pyridine ligands is demonstrated across a wide spectrum of asymmetric transformations. The choice of ligand and metal is a deliberate decision based on the specific demands of the reaction mechanism.

Table 1: Representative Applications of Chiral Pyridine Ligands in Asymmetric Catalysis

| Reaction Type | Ligand Class | Metal | Typical Substrate | Achieved ee (%) | Reference |

| Diels-Alder | PyBOX | Cu(II) | Cyclopentadiene & Acrylimide | >98 | |

| Michael Addition | PyBOX | Cu(II) | Nitrostyrene & Malonate | 95-99 | |

| Aldol Reaction | PyBOX | Sn(II) | Silyl Ketene Acetal & Aldehyde | up to 98 | |

| Hydrosilylation | PyBIM | Fe(II) | Acetophenone | up to 99 | |

| Hydrogenation | Pincer | Ru(II) | Aromatic Ketones | >99 |

Diagram: Generalized Catalytic Cycle for a PyBOX-Metal Complex

Caption: A simplified catalytic cycle for a PyBOX-metal complex.

Trustworthiness in Protocol: Self-Validating Systems

A robust experimental protocol is not just a list of steps; it is a self-validating system with built-in checks. When employing chiral pyridine ligands, characterization of the final ligand and the active catalyst is paramount.

Protocol Validation Checklist:

-

Ligand Purity:

-

NMR Spectroscopy (¹H, ¹³C): Confirm the expected chemical shifts and coupling constants. The C₂ symmetry of ligands like PyBOX should be reflected in a simplified spectrum compared to an asymmetric analogue.

-

Chiral HPLC/SFC: Verify the enantiomeric purity of the ligand itself. An enantiomerically impure ligand will directly lead to a lower ee in the catalytic product.

-

Mass Spectrometry: Confirm the molecular weight.

-

-

Catalyst Formation and Activity:

-

In-situ vs. Pre-formed Catalyst: The protocol should specify whether the active catalyst is formed in-situ by mixing the ligand and metal salt, or if a pre-formed, isolated complex is used. Pre-formed catalysts often provide more reproducible results.

-

Control Experiment: Run the reaction with the metal salt alone (no ligand) and with a non-chiral pyridine analogue. These experiments are crucial to confirm that the chiral ligand is responsible for both the rate acceleration and the observed enantioselectivity.

-

Product Analysis: The enantiomeric excess of the product should be determined using a reliable method, typically chiral HPLC or GC, by comparing the product to a racemic standard.

-

Future Perspectives and Advanced Design

The field continues to evolve, with current research focusing on several key areas:

-

Switchable Catalysis: Designing ligands where the chirality or activity can be toggled by an external stimulus (e.g., light, pH).

-

Earth-Abundant Metals: Shifting from precious metals (Ru, Rh, Pd) to more sustainable and cost-effective metals like iron, copper, and manganese.

-

Biomimetic Systems: Incorporating amino acid or peptide fragments into the pyridine ligand backbone to mimic the highly specific chiral pockets found in enzymes.

By understanding the core principles outlined in this guide, researchers can make more informed decisions in the selection and design of chiral pyridine ligands, accelerating the discovery of new and efficient asymmetric transformations critical to the pharmaceutical and fine chemical industries.

References

-

Title: Chiral (Pybox)lanthanide Lewis Acids for Catalytic Asymmetric Diels-Alder Reactions Source: Journal of the American Chemical Society URL: [Link]

-

Title: PyBOX Ligands: Synthesis and Applications in Asymmetric Catalysis Source: Chemical Reviews URL: [Link]

-

Title: Chiral Pincer Ligands Source: Coordination Chemistry Reviews URL: [Link]

-

Title: Asymmetric Transfer Hydrogenation of Ketones with a Chiral Ru(II) Pincer Complex Source: Organic Letters URL: [Link]

-

Title: Iron-Catalyzed Asymmetric Hydrosilylation of Ketones with a Chiral PyBIM Ligand Source: Angewandte Chemie International Edition URL: [Link]

Foreword: The Imperative of Chirality in Modern Drug Development

An In-Depth Technical Guide to the Stereoisomers of 2-methyl-1-(pyridin-2-yl)propan-1-amine

In the landscape of pharmaceutical sciences, the principle of chirality is not merely an academic curiosity but a cornerstone of rational drug design and development. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body. The seemingly subtle difference in the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic agent and an inert, or even harmful, substance.

This guide focuses on the stereoisomers of 2-methyl-1-(pyridin-2-yl)propan-1-amine, a chiral primary amine featuring a stereogenic center at the carbon atom bearing the amino group and the pyridine ring. As a structural motif, such chiral pyridylamines are of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the stereochemistry, synthesis, resolution, and analysis of this compound's enantiomers. It moves beyond simple procedural descriptions to explain the underlying principles and causalities, reflecting a field-proven approach to handling chiral molecules.

Molecular Structure and Stereochemistry

The fundamental structure of 2-methyl-1-(pyridin-2-yl)propan-1-amine (C₉H₁₄N₂) comprises an isopropyl group, a pyridin-2-yl group, and an amino group all attached to a single carbon atom.[1][2] This central carbon is a stereogenic center, giving rise to two enantiomers: (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine and (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine.

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light—one enantiomer rotating it clockwise (+) and the other counter-clockwise (-)—and, most critically, in their interactions with other chiral molecules, such as biological receptors and enzymes.[3]

Figure 1: The (R) and (S) enantiomers of 2-methyl-1-(pyridin-2-yl)propan-1-amine.

The Pharmacological Imperative of Enantiomeric Purity

The differential biological activity of enantiomers is a critical consideration in drug development. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be inactive, less active, or contribute to undesirable side effects or toxicity.[3] For example, the antidepressant drug venlafaxine is marketed as a racemate, but its enantiomers show differences in their activity related to serotonin and norepinephrine reuptake.[3] Similarly, while (R)-methadone is a potent μ-opioid agonist for pain management, (S)-methadone has lower analgesic activity but is associated with cardiotoxicity.[3] Therefore, the synthesis and analysis of enantiomerically pure forms of 2-methyl-1-(pyridin-2-yl)propan-1-amine is not an optional step but a mandatory requirement for any rigorous preclinical or clinical investigation.

Synthetic and Resolution Strategies

The production of single enantiomers can be approached in two primary ways: resolving a racemic mixture or synthesizing the desired enantiomer directly through an asymmetric process. The choice of strategy depends on factors such as cost, scalability, and the availability of suitable catalysts and resolving agents.

Racemic Synthesis followed by Chiral Resolution

This classical approach first involves the non-stereoselective synthesis of the racemic amine. A common and efficient route is the reductive amination of the corresponding ketone, 2-methyl-1-(pyridin-2-yl)propan-1-one.[4]

Once the racemic amine is obtained, resolution is performed. The most established method is the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.[5] The resulting diastereomers ((R)-amine-(+)-acid and (S)-amine-(+)-acid) are no longer mirror images and thus have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. The desired diastereomeric salt is then isolated, and the chiral auxiliary is removed by treatment with a base to yield the enantiomerically pure amine.

While reliable, this method's primary drawback is that the theoretical maximum yield for the desired enantiomer is only 50%.[5] However, developing a racemization protocol for the unwanted enantiomer can significantly improve the overall process economy.[6]

Figure 2: Workflow for chiral resolution via diastereomeric salt crystallization.

Enantioselective Synthesis

Modern synthetic chemistry favors methods that create the desired enantiomer directly, avoiding the waste associated with classical resolution. Asymmetric synthesis is a cornerstone of this approach. For chiral amines, transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines is a particularly powerful and well-developed strategy.[7][8][9]

This process involves reacting a prochiral precursor (e.g., the imine formed from 2-methyl-1-(pyridin-2-yl)propan-1-one) with a hydrogen source in the presence of a metal complex (e.g., Iridium or Ruthenium) coordinated to a chiral ligand. The chiral environment created by the ligand directs the hydrogenation to one face of the imine, producing a preponderance of one enantiomer. The high efficiency and selectivity of these catalytic systems make them highly attractive for industrial-scale production.

Figure 3: Concept of enantioselective synthesis using a chiral catalyst.

Enantiomeric Separation and Analysis

Whether for process monitoring or final quality control, a robust analytical method for separating and quantifying the enantiomers is essential. Chiral chromatography is the gold standard for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral HPLC and SFC are powerful techniques for resolving enantiomers.[10] The separation is achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (typically silica). The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.

For primary amines like 2-methyl-1-(pyridin-2-yl)propan-1-amine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[11] Supercritical Fluid Chromatography (SFC) has emerged as a preferred platform for chiral separations in the pharmaceutical industry due to its advantages of high speed, reduced solvent consumption, and improved peak shapes for basic compounds.[10]

Characterization and Determination of Absolute Configuration

Once separated, the enantiomers must be characterized.

-

Polarimetry: Measures the angle of rotation of plane-polarized light. While a fundamental property, it is often insufficient for determining high enantiomeric purity and provides no structural information.

-

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light. It is highly sensitive to molecular stereochemistry and can be used to determine absolute configuration by comparing experimental spectra to those predicted by quantum chemical calculations.[12]

-

Vibrational Circular Dichroism (VCD): An infrared-based technique that has shown remarkable success in unambiguously determining the absolute configuration of chiral molecules in solution, serving as a powerful alternative to X-ray crystallography.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by adding a chiral solvating agent or a chiral lanthanide shift reagent. This allows for the direct determination of enantiomeric excess (ee).[14]

Experimental Protocols

The following protocols are presented as robust, adaptable starting points for the resolution and analysis of 2-methyl-1-(pyridin-2-yl)propan-1-amine, based on established methodologies for analogous chiral amines.

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

Objective: To resolve racemic 2-methyl-1-(pyridin-2-yl)propan-1-amine using L-(+)-tartaric acid.

Rationale: This protocol leverages the differential solubility of the diastereomeric tartrate salts in a suitable solvent system to isolate one enantiomer. Ethanol is chosen as a common solvent for crystallizing amine tartrates.

Materials:

-

Racemic 2-methyl-1-(pyridin-2-yl)propan-1-amine

-

L-(+)-Tartaric acid (enantiomerically pure)

-

Ethanol (anhydrous)

-

Diethyl ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, heating mantle, filtration apparatus

Procedure:

-

Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of racemic amine in a minimal amount of warm ethanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in warm ethanol.

-

Causality Note: Using 0.5 equivalents of the resolving agent targets the crystallization of one diastereomeric salt, leaving the other in solution, which is often more efficient than using a full equivalent.

-

-

Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.

-

Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally cool in an ice bath for 1-2 hours to maximize crystallization.

-

Isolation of Diastereomer: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol, followed by diethyl ether to aid in drying. This solid is the enriched diastereomeric salt.

-

Liberation of Free Amine: Suspend the collected salt in water and add 1 M NaOH solution with stirring until the pH is >11. This neutralizes the tartaric acid and liberates the free amine.

-

Self-Validation Check: The free amine is typically less soluble in water and may separate as an oil or solid. Ensure the solution is strongly basic to prevent reformation of the salt.

-

-

Extraction: Extract the aqueous solution three times with dichloromethane.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess (ee) of the product using the Chiral HPLC method described below. The optical rotation can also be measured using a polarimeter.

Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (ee) of a sample of 2-methyl-1-(pyridin-2-yl)propan-1-amine.

Rationale: This method uses a polysaccharide-based chiral stationary phase, which has proven effective for a wide range of chiral amines. The mobile phase composition is selected to provide good resolution and peak shape.

Instrumentation & Columns:

-

HPLC system with UV detector

-

Chiral Stationary Phase: CHIRALPAK® AD-H or a similar amylose-based column (e.g., Lux® Amylose-1)

Mobile Phase:

-

Hexane / Isopropanol / Diethylamine (DEA) = 80 / 20 / 0.1 (v/v/v)

-

Causality Note: Isopropanol acts as the polar modifier to control retention. Diethylamine is a crucial additive that acts as a competing base to mask acidic sites on the silica support, preventing peak tailing and improving the chromatography of the basic amine analyte.

-

HPLC Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 260 nm (due to the pyridine chromophore)

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve ~1 mg of the amine sample in 1 mL of the mobile phase.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a sample of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the enantiomerically enriched sample obtained from the resolution.

-

Integrate the peak areas for both enantiomers (A₁ and A₂).

-

Calculate the enantiomeric excess using the formula:

-

ee (%) = [|A₁ - A₂| / (A₁ + A₂)] * 100

-

Data Summary

The following table summarizes key physicochemical properties for 2-methyl-1-(pyridin-2-yl)propan-1-amine. Note that properties specific to individual enantiomers, such as optical rotation, must be determined experimentally.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | (Expected) Colorless to pale yellow liquid/solid | General Observation |

| CAS Number (Racemate) | 58088-72-5 | [1][2] |

| Optical Rotation [α]D | Must be determined experimentally for each enantiomer. The (R) and (S) forms will have equal magnitude and opposite signs. | N/A |

Conclusion

The stereoisomers of 2-methyl-1-(pyridin-2-yl)propan-1-amine represent a microcosm of the challenges and opportunities inherent in modern pharmaceutical development. A thorough understanding of the principles of stereoselective synthesis, chiral resolution, and enantiomeric analysis is paramount for any scientist working in this field. The methodologies outlined in this guide—from classical diastereomeric resolution to modern asymmetric catalysis and chiral chromatography—provide a robust framework for the preparation and characterization of these and other chiral amines. By applying these techniques with a clear understanding of the underlying chemical principles, researchers can confidently advance enantiomerically pure compounds through the development pipeline, ultimately leading to safer and more effective medicines.

References

-

Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(3), 3395-3456. [Link][7][9]

-

Carretero, J. C., & Guijarro, D. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Dipòsit Digital de la Universitat de Barcelona. [Link][8]

-

ResearchGate. (n.d.). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. [Link]

-

Das, S., et al. (2022). Identification of Enantiomers Using Low-Frequency Raman Spectroscopy. Analytical Chemistry, 94(7), 3245–3251. [Link][15]

-

Beasley, C. M., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). [Link][10]

-

Kumar, A. P., et al. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 44(4), 267-316. [Link][14]

-

Guo, J., et al. (2007). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Organic Chemistry, 11(11), 947-960. [Link][12]

-

Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

-

Chemistry For Everyone. (2024). Can IR Spectroscopy Distinguish Enantiomers? [YouTube video]. [Link][13]

-

Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4987. [Link][11]

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link][6]

-

de Sousa, J., et al. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 14(6), 1269. [Link][3]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 58088-72-5|2-Methyl-1-(pyridin-2-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation [diposit.ub.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

A Theoretical and Computational Scrutiny of (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine: An In-Depth Technical Guide

Abstract

(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine is a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. A profound understanding of its three-dimensional structure, conformational dynamics, and electronic properties is paramount for the rational design of novel therapeutics and catalysts. This technical guide delineates a comprehensive theoretical framework for the in-depth computational analysis of this molecule. We will explore the application of Density Functional Theory (DFT) and other computational methods to elucidate its conformational landscape, predict spectroscopic signatures, and rationalize its stereochemistry. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to leverage computational chemistry for the accelerated discovery and optimization of molecules in this class.

Introduction: The Significance of Chiral Pyridinyl Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and serve as pivotal ligands and catalysts in asymmetric synthesis. The unique combination of a stereogenic center and a pyridinyl moiety in this compound imparts specific steric and electronic characteristics that are crucial for its molecular recognition and reactivity. Theoretical studies provide a powerful lens through which we can gain a granular understanding of these properties, thereby guiding experimental efforts and expediting the development process. This guide will provide a comprehensive overview of the theoretical approaches to characterize this important molecule.

Foundational Computational Methodologies

The theoretical investigation of this compound necessitates the use of robust and accurate computational methods. Density Functional Theory (DFT) stands out as a workhorse in this domain due to its excellent balance of computational cost and accuracy.

2.1. The Choice of DFT Functional and Basis Set

The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For molecules of this nature, hybrid functionals such as B3LYP are often employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic effects.[1][2] For enhanced accuracy, especially in describing non-covalent interactions that may govern conformational preferences, dispersion-corrected functionals like B3LYP-D3 are highly recommended.

The choice of basis set determines the flexibility of the mathematical functions used to represent the electron orbitals. A Pople-style basis set, such as 6-31+G(d,p) , offers a good compromise between accuracy and computational expense, including diffuse functions (+) for describing lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1][2]

Table 1: Recommended Levels of Theory for Different Computational Objectives

| Computational Objective | Recommended DFT Functional | Recommended Basis Set | Rationale |

| Geometry Optimization | B3LYP-D3 | 6-31+G(d,p) | Provides accurate geometries by accounting for both electronic and dispersion effects. |

| Conformational Search | B3LYP-D3 | 6-31G(d) | A slightly smaller basis set can be used for the initial search to reduce computational cost, followed by re-optimization of low-energy conformers at a higher level. |

| Spectroscopic Property Prediction | B3LYP | 6-311+G(2d,p) | A larger basis set is generally required for accurate prediction of NMR and IR spectra. |

| Thermochemical Calculations | B3LYP-D3 | 6-311+G(2d,p) | High accuracy is needed for reliable energy and enthalpy calculations. |

Conformational Analysis: Unveiling the 3D Landscape

The conformational flexibility of this compound, particularly the rotation around the C-C and C-N bonds, dictates its overall shape and how it interacts with other molecules. A thorough conformational analysis is therefore a cornerstone of its theoretical study.

3.1. Step-by-Step Protocol for Conformational Search

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Dihedral Angle Scanning: Identify the key rotatable bonds. For this molecule, these are the bond between the pyridine ring and the chiral carbon, and the bond between the chiral carbon and the amine group.

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating these dihedral angles and performing a geometry optimization at each step. This will identify the low-energy regions of the conformational space.

-

Conformer Optimization: Extract the structures corresponding to the minima on the PES and perform full geometry optimizations using a higher level of theory (e.g., B3LYP-D3/6-31+G(d,p)).

-

Frequency Analysis: Perform a vibrational frequency calculation for each optimized conformer to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energy.

-

Population Analysis: Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution based on their Gibbs free energies.

Diagram 1: Workflow for Conformational Analysis

Caption: A stepwise workflow for a comprehensive conformational analysis.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation and characterization of the molecule.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculation of NMR chemical shifts is a powerful tool for confirming the structure of a molecule and can be particularly useful in assigning the absolute configuration of chiral centers.[3][4][5] The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

Protocol for NMR Chemical Shift Calculation:

-

Geometry Optimization: Optimize the geometry of the lowest energy conformer(s) at a high level of theory (e.g., B3LYP/6-311+G(2d,p)).

-

NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry.

-

Chemical Shift Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

4.2. Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations provide the frequencies and intensities of the vibrational modes, which can be compared with experimental Infrared (IR) and Raman spectra.

Probing Reactivity and Interactions

5.1. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

5.2. Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding its intermolecular interactions.

Diagram 2: Key Theoretical Descriptors of Reactivity

Caption: Important theoretical descriptors for assessing molecular reactivity.

Conclusion: A Synergy of Theory and Experiment

The theoretical studies outlined in this guide provide a robust framework for gaining a deep and predictive understanding of this compound. By elucidating its conformational preferences, spectroscopic signatures, and electronic properties, these computational approaches can significantly accelerate the discovery and development of new drugs and catalysts. The synergy between theoretical predictions and experimental validation is paramount for advancing the frontiers of chemical and pharmaceutical research.

References

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. PubMed. Available at: [Link]3]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Available at: [Link]4]

-

Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions. PubMed. Available at: [Link]1]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health. Available at: [Link]5]

-

Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. ResearchGate. Available at: [Link]2]

Sources

- 1. Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 5. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

Forging the Future: A Technical Guide to Novel Research Frontiers for Chiral Pyridinyl Amines

Introduction: The Enduring Legacy and Untapped Potential of Chiral Pyridinyl Amines

Chiral pyridinyl amines represent a cornerstone class of molecules, fundamentally shaping progress in asymmetric catalysis, medicinal chemistry, and materials science.[1][2][3] Their inherent chirality, coupled with the unique electronic properties and coordination capabilities of the pyridine ring, has established them as "privileged scaffolds."[1][4] This guide moves beyond the well-trodden path of their established applications. It is designed for the forward-thinking researcher, illuminating nascent opportunities and providing a technical roadmap for exploring novel research areas where chiral pyridinyl amines are poised to make their next significant impact. We will delve into pioneering synthetic strategies, emergent catalytic applications, and uncharted territories in therapeutic and materials development, providing both the conceptual framework and actionable experimental designs to drive innovation.

Part 1: Expanding the Synthetic Toolbox: Next-Generation Methodologies

The accessibility of structurally diverse chiral pyridinyl amines is the bedrock of innovation. While classical methods like resolution and asymmetric hydrogenation have been workhorses, the future lies in more efficient, versatile, and sustainable synthetic approaches.[5][6]

Asymmetric C–H Functionalization: The Atom-Economic Frontier

Direct, enantioselective C–H functionalization of the pyridine core is a paramount goal, offering a streamlined route to novel analogues without the need for pre-functionalized precursors.[2][7] This strategy minimizes waste and allows for late-stage modification of complex molecules.[8]

Potential Research Area: Development of novel iridium or rhodium complexes with chiral ligands designed to control regioselectivity (C2, C3, or C4) and enantioselectivity in the direct arylation, alkylation, or borylation of pyridinyl amines.[9][10][11] Recent breakthroughs in the C3-allylation of pyridines and the synthesis of planar chiral ferrocenes via Rh(I)-catalyzed C-H arylation highlight the vast potential of this field.[8][10]

Proposed Experimental Workflow: Screening for Asymmetric C–H Arylation

Caption: Workflow for C-H arylation catalyst screening.

Photoredox Catalysis: Harnessing Light for Novel Bond Formations

Visible-light photoredox catalysis offers a paradigm shift, enabling the generation of radical intermediates under exceptionally mild conditions to forge new C-C bonds.[12][13] This opens avenues for constructing previously inaccessible chiral α-tertiary amines and other complex scaffolds.[14][15]

Potential Research Area: The development of dual catalytic systems combining a chiral Brønsted acid or a chiral amine catalyst with an achiral photoredox catalyst.[12][16][17] This approach can facilitate the enantioselective addition of radicals generated from simple precursors to pyridinyl imines or enamines, providing access to a diverse array of valuable chiral γ-amino acid derivatives and 1,2-diamines.[12]

Part 2: Redefining Asymmetric Catalysis

Chiral pyridinyl amines are renowned as ligands for transition metals and as organocatalysts.[1][18] The next wave of research should focus on applying these catalysts to more challenging and mechanistically novel transformations.

Organocatalysis with Novel Scaffolds

While DMAP analogues and other amine catalysts have seen success, there is significant room for designing new chiral pyridinyl amine frameworks for organocatalysis.[19][20]